molecular formula C7H4BrClN2 B1372471 3-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 342613-67-6

3-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No.: B1372471
CAS No.: 342613-67-6
M. Wt: 231.48 g/mol
InChI Key: LBPZKTZBYAXZDD-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocyclic system that has garnered immense attention in chemical and pharmaceutical research. rsc.orgnih.gov Recognized as a "privileged structure," this core moiety is a common feature in numerous biologically active compounds and approved pharmaceutical agents. researchgate.netnih.govrsc.org Its rigid structure and unique electronic properties make it a versatile building block for the synthesis of diverse molecular architectures. mdpi.com

The significance of the imidazo[1,2-a]pyridine core stems from the wide array of pharmacological activities its derivatives have been shown to exhibit. nih.gov These compounds are investigated for their potential therapeutic applications across various disease areas. Several commercially available drugs, such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent), feature this heterocyclic system, underscoring its medicinal relevance. rsc.orgnih.gov The broad utility of this scaffold makes it a focal point in the development of novel therapeutic agents. nih.gov

Biological ActivityReferences
Anticancer researchgate.netontosight.ai
Antimicrobial / Antibacterial researchgate.netontosight.ai
Anti-inflammatory researchgate.netontosight.ai
Antiviral researchgate.netmdpi.com
Antituberculosis nih.govrsc.orgnih.gov
Antifungal nih.govscirp.org
Anticonvulsant nih.govresearchgate.net
Analgesic nih.govmdpi.com
Proton Pump Inhibition researchgate.netnih.gov

Overview of Halogenated Imidazo[1,2-a]pyridine Derivatives in Scholarly Context

Halogenated derivatives of imidazo[1,2-a]pyridine are of particular importance in synthetic organic chemistry. The introduction of halogen atoms (such as chlorine and bromine) onto the scaffold provides reactive handles for further molecular elaboration. nih.gov These halogenated compounds serve as crucial intermediates and building blocks for constructing more complex and highly functionalized molecules through various cross-coupling reactions. nih.govrsc.org

The C3 position of the imidazo[1,2-a]pyridine ring is often a target for halogenation. Facile and regioselective methods have been developed for this purpose, such as transition-metal-free approaches using inexpensive reagents like sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source. nih.govrsc.org The resulting 3-chloro or 3-bromo derivatives are readily employed in palladium-catalyzed cross-coupling reactions, including the Suzuki–Miyaura reaction, to form new carbon-carbon bonds. nih.govrsc.org This strategy allows for the synthesis of diverse libraries of compounds for biological screening and materials science applications. nih.gov The presence of halogens can also directly influence the physicochemical properties and biological activity of the molecule. researchgate.net

Research Landscape of 3-Bromo-7-chloroimidazo[1,2-a]pyridine and Related Systems

Compound Profile

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Monoisotopic Mass 229.92464 Da
InChIKey LBPZKTZBYAXZDD-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

This compound is a specific dihalogenated derivative of the core scaffold. Its research landscape is primarily defined by its role as a synthetic intermediate. The presence of two distinct halogen atoms at specific positions—a bromine at the reactive C3 position and a chlorine on the pyridine (B92270) ring—offers opportunities for selective and sequential chemical modifications.

A key application of this compound is in palladium-catalyzed cross-coupling reactions. For instance, this compound has been used as a substrate in Suzuki-Miyaura coupling reactions to synthesize more complex aryl-substituted imidazo[1,2-a]pyridines. echemi.com The C3-bromo position is typically more reactive in such palladium-catalyzed reactions than the C7-chloro position, allowing for regioselective functionalization.

An example of its synthetic utility is the reaction with 2-chloro-pyridine-4-boronic acid. This reaction demonstrates the compound's utility in building bi-heterocyclic systems, which are of interest in medicinal chemistry.

Suzuki-Miyaura Coupling of this compound
ParameterDetails
Reactant A This compound
Reactant B 2-chloro-pyridine-4-boronic acid
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
Base Sodium Carbonate (Na₂CO₃)
Solvent System Dimethoxyethane (DME) and Water
Conditions Microwave irradiation at 120°C for 10 minutes
Product 7-chloro-3-(2-chloro-pyridin-4-yl)imidazo[1,2-a]pyridine
Details of the reaction are based on documented synthetic procedures. echemi.com

The synthesis of this compound itself can be envisioned through established routes for forming the imidazo[1,2-a]pyridine core. A common method involves the condensation of a substituted 2-aminopyridine (B139424) with an α-haloketone. acs.org For the title compound, the starting material would be 4-chloro-2-aminopyridine, which would undergo cyclization and subsequent or concurrent bromination to yield the final product. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPZKTZBYAXZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674750
Record name 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-67-6
Record name 3-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-7-chloroimidazo[1,2-a]pyridine
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Chemical Reactivity and Mechanistic Investigations of 3 Bromo 7 Chloroimidazo 1,2 a Pyridine

Electrophilic Aromatic Substitution Reactions on Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) ring system is characterized by a π-excessive five-membered imidazole (B134444) ring fused to a π-deficient six-membered pyridine (B92270) ring. This electronic distribution dictates the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The five-membered ring is significantly more susceptible to electrophilic attack than the pyridine ring, which is generally deactivated towards this type of reaction. stackexchange.comechemi.com

Theoretical and experimental studies have established that the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. stackexchange.com The stability of the resulting cationic intermediate, often called an arenium ion or Wheland intermediate, is a key factor. wikipedia.org Attack at C-3 allows the positive charge to be delocalized over the imidazole ring while maintaining the aromaticity of the six-membered pyridine ring, resulting in a more stable intermediate compared to attack at other positions like C-2. stackexchange.comechemi.com

Halogenation is a primary example of electrophilic substitution on this scaffold and is a key step in synthesizing compounds like 3-bromo-7-chloroimidazo[1,2-a]pyridine. Direct bromination or chlorination of an appropriate 7-chloroimidazo[1,2-a]pyridine (B1357548) precursor occurs with high regioselectivity at the C-3 position. nih.govrsc.org Various reagents can be employed for this transformation, including sodium bromite (B1237846) (NaBrO₂) or sodium chlorite (B76162) (NaClO₂) in the presence of acetic acid, which provide a facile and transition-metal-free route to 3-halo-imidazo[1,2-a]pyridines. nih.govrsc.org

Table 1: Examples of Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Core
ReactionReagent(s)Position of SubstitutionReference(s)
BrominationNaBrO₂, AcOHC-3 nih.gov
ChlorinationNaClO₂, AcOHC-3 nih.gov
C₃-AlkylationAldehydes, Amines, Y(OTf)₃C-3 mdpi.com
NitrationHNO₃/H₂SO₄C-3

Nucleophilic Substitution Reactions Involving Halogen Moieties

While the electron-rich imidazole ring is primed for electrophilic substitution, the electron-deficient pyridine ring is more suited for nucleophilic aromatic substitution (SNAr). In this compound, the chlorine atom at the C-7 position is on the pyridine ring, making it the more probable site for nucleophilic displacement compared to the bromine at C-3.

The reactivity of halo-heterocycles in SNAr is influenced by the position of the halogen relative to the ring nitrogen atoms and the presence of activating or deactivating groups. Halogens at positions α or γ to a ring nitrogen are generally more activated towards nucleophilic attack. The C-7 position is para to the bridgehead nitrogen (N-4), which influences its reactivity. While specific studies on nucleophilic substitution of the C-7 chloro group in this exact molecule are not widely detailed, related systems show that such substitutions are feasible with strong nucleophiles, often requiring elevated temperatures.

Cross-Coupling Reactions at Bromo and Chloro Positions

The halogen atoms in this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key feature that allows for selective and sequential functionalization.

In palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity of the carbon-halogen bond typically follows the order C–I > C–Br > C–Cl. harvard.edu This trend is primarily governed by the bond dissociation energies (BDEs), where the C-Cl bond is significantly stronger (by ~7.5 kcal/mol) than the C-Br bond, making the oxidative addition step to the palladium(0) catalyst more facile for the C-Br bond. nih.govresearchgate.net

This reactivity difference enables highly selective cross-coupling at the C-3 position (bromo) while leaving the C-7 position (chloro) intact. For instance, this compound can undergo Suzuki-Miyaura coupling with various arylboronic acids, catalyzed by a palladium complex such as Pd(PPh₃)₄, to selectively form 3-aryl-7-chloroimidazo[1,2-a]pyridines. nih.govmedjchem.com Subsequent coupling at the C-7 chloro position can then be achieved under more forcing conditions or by using catalyst systems specifically designed for activating C-Cl bonds. nih.govnsf.gov

Table 2: Selective Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst System (Typical)Selective SiteProduct TypeReference(s)
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄, BaseC-3 (Bromo)3-Aryl-7-chloro-imidazo[1,2-a]pyridine nih.gov
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, BaseC-3 (Bromo)3-Alkynyl-7-chloro-imidazo[1,2-a]pyridine nih.govorganic-chemistry.org
HeckAlkenePd(OAc)₂, Ligand, BaseC-3 (Bromo)3-Alkenyl-7-chloro-imidazo[1,2-a]pyridine rsc.org

Photochemical Reactivity of Halogenated Imidazo[1,2-a]pyridines

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. nih.gov These reactions often proceed through radical pathways initiated by photoinduced processes and offer mild alternatives to traditional methods.

Photoinduced electron transfer (PET) is a common initiating step in the photochemical reactions of imidazo[1,2-a]pyridines. mdpi.com In a typical cycle, a photocatalyst (like Eosin Y or Ru(bpy)₃²⁺) absorbs visible light to reach an excited state. This excited photocatalyst can then act as a single-electron transfer (SET) agent, either oxidizing or reducing a substrate to generate a radical ion. rsc.org

The imidazo[1,2-a]pyridine core can participate in these PET processes. nih.gov Depending on the reaction partner and the photocatalyst, it can be oxidized to a radical cation, which can then undergo deprotonation to form a neutral radical, often at the C-3 position. This radical can then be trapped by another reactant in the system. nih.gov Alternatively, a reaction partner can be activated by the photocatalyst to generate a radical that then adds to the imidazo[1,2-a]pyridine ring.

The functionalization of imidazo[1,2-a]pyridines often proceeds via radical mechanisms, which can be initiated photochemically, through metal catalysis, or with radical initiators. rsc.org The presence of halogen substituents on the ring, such as in this compound, can influence the course of these radical reactions.

Studies on the C-H functionalization of the imidazo[1,2-a]pyridine scaffold have shown that various radical species (e.g., trifluoromethyl, sulfonyl, and alkyl radicals) can be added to the ring system. nih.govmdpi.com Furthermore, some synthetic methods for preparing halogenated imidazo[1,2-a]pyridines themselves proceed through a radical pathway. For example, the transition-metal-free halogenation using sodium chlorite/bromite has been shown to involve a halogen radical. nih.govresearchgate.net The reaction is inhibited by radical scavengers like TEMPO, supporting the involvement of a radical intermediate. researchgate.net

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the reaction mechanisms for the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Substitution: As discussed in section 3.1, the mechanism for electrophilic substitution (e.g., bromination at C-3) proceeds via a two-step addition-elimination pathway. The electrophile attacks the electron-rich C-3 position to form a resonance-stabilized cationic σ-complex (arenium ion). stackexchange.com This step is typically the rate-determining step. A subsequent fast deprotonation step restores the aromaticity of the heterocyclic system, yielding the 3-substituted product. stackexchange.com

Cross-Coupling Reactions: The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst. libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond at the C-3 position of this compound to form a Pd(II) complex. This is generally the rate-determining step. harvard.eduyonedalabs.com

Transmetalation: The organoborane reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

Mechanisms for Sonogashira and Heck couplings follow similar catalytic cycles involving oxidative addition and reductive elimination, with specific steps like alkyne coordination or migratory insertion differing based on the reaction type. rsc.orgacs.org

Radical Halogenation: For the transition-metal-free halogenation using NaClO₂ or NaBrO₂, a proposed mechanism involves the initial formation of a halogen radical (e.g., Cl•). nih.govresearchgate.net This radical attacks the C2=C3 double bond of the imidazo[1,2-a]pyridine ring to form a more stable radical intermediate. This intermediate then reacts further to yield the final 3-halo product and propagate the radical chain. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in the Study of Halogenated Imidazo 1,2 a Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Bromo-7-chloroimidazo[1,2-a]pyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the four protons on the imidazo[1,2-a]pyridine (B132010) core. The protons on the pyridine (B92270) ring (at positions 5, 6, and 8) and the imidazole (B134444) ring (at position 2) would each produce a unique resonance. The chemical shifts (δ) of these protons are influenced by the electronic effects of the nitrogen atoms and the halogen substituents. The chlorine at C7 and the bromine at C3 will deshield adjacent protons, causing their signals to appear at a lower field. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets), which are crucial for assigning each signal to a specific proton.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct signals are expected, one for each carbon atom in the bicyclic system. The chemical shifts are highly dependent on the local electronic environment. Carbons bonded directly to the electronegative nitrogen, chlorine, and bromine atoms (C3, C7, C8a) would be significantly deshielded and resonate at a lower field compared to the other carbons. Quaternary carbons (C3, C7, C8a) can often be distinguished by their lower intensity in proton-decoupled spectra.

While specific, experimentally verified NMR data for this compound is not widely published, the expected patterns based on the known structure and general principles of NMR are well-understood.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and investigate the fragmentation pathways of this compound. The nominal molecular weight of the compound is 231.48 g/mol . chemcia.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, which simplifies identification. The protonated molecule, [M+H]⁺, would be observed at m/z 231 and 233, with further splitting due to the chlorine isotopes.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. Under tandem MS (MS/MS) conditions, the molecular ion can be selected and fragmented to produce a characteristic pattern. The fragmentation of the imidazo[1,2-a]pyridine core often involves cleavages of the fused ring system. For halogenated compounds, the loss of halogen atoms (Br• or Cl•) or hydrogen halides (HBr or HCl) are common fragmentation pathways. miamioh.edu

Predicted mass-to-charge ratios for various adducts under ESI conditions can provide further confirmation of the compound's identity. uni.lu

AdductPredicted m/z
[M+H]⁺230.93192
[M+Na]⁺252.91386
[M+NH₄]⁺247.95846
[M+K]⁺268.88780

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable technique for identifying the functional groups present in this compound.

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H stretching: Vibrations of the C-H bonds on the heterocyclic rings typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to produce a series of sharp peaks in the 1400-1650 cm⁻¹ region. These are characteristic of the imidazo[1,2-a]pyridine scaffold.

C-H in-plane and out-of-plane bending: These vibrations provide information about the substitution pattern on the aromatic rings and are found in the fingerprint region (below 1400 cm⁻¹).

C-Cl and C-Br stretching: The vibrations for the carbon-halogen bonds are typically found at lower frequencies. The C-Cl stretch usually appears in the 600-800 cm⁻¹ range, while the C-Br stretch is observed at even lower wavenumbers, generally between 500 and 600 cm⁻¹.

Computational studies on the parent imidazo[1,2-a]pyridine molecule have been used to assign vibrational wavenumbers, providing a basis for interpreting the spectra of its derivatives. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information.

The analysis would yield the exact spatial coordinates of each atom (C, N, H, Cl, Br) in the crystal lattice. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated, confirming the planarity of the fused ring system. Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal, identifying any intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the compound. While crystallographic data for many imidazo[1,2-a]pyridine derivatives have been reported, confirming their structural features, specific crystal structure data for this compound is not currently available in public databases.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with very high accuracy. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places.

For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). This value is 229.92464 Da. uni.lu An HRMS experiment, typically using an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the exact mass of the molecular ion. If the experimentally measured mass matches the calculated mass within a very small tolerance (typically <5 ppm), it provides unambiguous confirmation of the molecular formula, C₇H₄BrClN₂. This high level of certainty is crucial for verifying the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

ParameterValue
Molecular FormulaC₇H₄BrClN₂
Calculated Monoisotopic Mass229.92464 Da
Expected Experimental Mass Tolerance&lt; 5 ppm

Computational Chemistry and Theoretical Modeling of 3 Bromo 7 Chloroimidazo 1,2 a Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to investigate the electronic properties of molecules. DFT calculations for 3-Bromo-7-chloroimidazo[1,2-a]pyridine focus on elucidating the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, DFT provides a detailed picture of the molecule's electronic landscape.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, DFT calculations would map the spatial distribution of these orbitals, revealing that the HOMO is likely distributed across the electron-rich imidazo[1,2-a]pyridine (B132010) ring system, while the LUMO may be localized around the carbon atoms, particularly those susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies (Illustrative)
ParameterCalculated Energy (eV)
HOMO Energy (EHOMO)Value
LUMO Energy (ELUMO)Value
Energy Gap (ΔE = ELUMO - EHOMO)Value

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine core, indicating their nucleophilic character. In contrast, positive potential regions would be expected near the hydrogen atoms and potentially around the halogen substituents, highlighting sites for nucleophilic interaction.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Fukui functions take this analysis a step further by identifying specific atomic sites within the molecule that are most reactive.

The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes. It helps pinpoint the most probable sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, these calculations would identify which atoms are most susceptible to attack, guiding synthetic modifications.

Table 2: Global Reactivity Descriptors (Illustrative)
DescriptorDefinitionCalculated Value
Electronegativity (χ)-(EHOMO + ELUMO)/2Value
Chemical Hardness (η)(ELUMO - EHOMO)/2Value
Electrophilicity Index (ω)χ2 / (2η)Value

The strength of the carbon-halogen bonds (C-Br and C-Cl) is a key factor in the synthetic utility of this compound, particularly in cross-coupling reactions. Theoretical calculations of Bond Dissociation Energy (BDE) quantify the energy required to break these bonds homolytically. DFT methods, such as B3LYP, are commonly used to compute BDEs. These calculations can predict which halogen is more readily cleaved, providing insight into the regioselectivity of reactions like Suzuki or Buchwald-Hartwig couplings. Generally, the C-Br bond is weaker and thus more reactive than the C-Cl bond, a prediction that BDE calculations would quantify for this specific molecular framework.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds including this compound, a QSAR model would be developed by first calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog.

Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀). A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward more potent compounds. The model can also provide insights into the key molecular features that enhance or diminish activity, guiding the rational design of next-generation molecules based on the this compound scaffold.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery and materials science, providing critical insights into the interactions between small molecules and biological targets at an atomic level. For derivatives of the imidazo[1,2-a]pyridine scaffold, such as this compound, molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict and analyze their potential as therapeutic agents. These methods elucidate binding affinities, modes of interaction, and the stability of ligand-protein complexes, thereby guiding the rational design of more potent and selective molecules.

Molecular docking studies on various imidazo[1,2-a]pyridine derivatives have successfully predicted their binding orientations within the active sites of several key protein targets. For instance, studies have been conducted on derivatives targeting the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is crucial for fungal cell growth, and microtubule affinity regulating kinase 4 (MARK4), an enzyme overexpressed in certain cancers. nih.govresearchgate.net In these simulations, the imidazo[1,2-a]pyridine core serves as a rigid scaffold from which various substituents can be explored to optimize interactions. The bromine and chlorine atoms on the this compound molecule are significant, as halogen bonds are increasingly recognized as important non-covalent interactions that can enhance binding affinity and specificity. Docking algorithms can predict whether these halogen atoms form favorable interactions with amino acid residues in a protein's active site.

The table below illustrates the type of data generated from molecular docking studies on related imidazo[1,2-a]pyridine compounds, highlighting their potential against various biological targets.

Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
3-Benzoyl imidazo[1,2-a]pyrimidinesLanosterol 14α-demethylase (CYP51)-6.11 to -9.43Not specified
Phenothiazine-imidazo[1,2-a]pyridinesMicrotubule Affinity Regulating Kinase 4 (MARK4)Not specifiedNot specified
Imidazo[1,2-a]pyridine-3-carboxamidesPantothenate Synthetase-0.97 to -7.37 (XP GScore)Gly158, Met195, Pro38, Hie47
1-(4-phenoxyphenyl)ethan-1-one basedOxidoreductaseUp to -9.21His 222, Tyr 216, Lys 270

Photophysical Property Predictions and Analysis of Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is known for its inherent fluorescent properties, stemming from its π-conjugated bicyclic structure. ijrpr.com These properties make its derivatives attractive for applications in biological imaging, chemical sensors, and organic light-emitting diodes (OLEDs). The introduction of halogen atoms, as in this compound, can significantly modulate the photophysical characteristics of the parent molecule. Computational methods, particularly those based on quantum chemistry, are pivotal in predicting and understanding these effects.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to model the electronic structure and predict the photophysical properties of fluorescent molecules. tum.de For halogenated imidazo[1,2-a]pyridines, these computational models can predict key parameters including:

Absorption and Emission Spectra: TD-DFT can calculate the energies of electronic transitions, which correspond to the maximum absorption (λmax) and emission (λem) wavelengths. This allows for the prediction of the color of light the molecule will absorb and emit.

Quantum Yield (ΦF): While direct calculation is complex, theoretical models can provide insights into the radiative and non-radiative decay pathways from the excited state, helping to rationalize experimentally observed quantum yields. The π-conjugated structure of imidazo[1,2-a]pyridines generally leads to excellent quantum yields. ijrpr.com

HOMO-LUMO Energy Gaps: DFT calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is directly related to the electronic transition energy and influences the molecule's color and reactivity.

Influence of Halogenation: The "heavy-atom effect" of bromine can influence the rate of intersystem crossing (from a singlet excited state to a triplet state), which may quench fluorescence but could be useful for applications like photodynamic therapy. Chlorine and bromine also act as electron-withdrawing groups, which can alter the HOMO-LUMO gap and shift the absorption and emission spectra.

Studies on related halogenated heterocyclic systems have demonstrated that the position and nature of the halogen substituent are critical in tuning the optical properties. researchgate.net For this compound, theoretical analysis would be essential to predict how the combined electronic effects of the chloro and bromo substituents at the 7- and 3-positions, respectively, influence its fluorescence profile compared to the parent scaffold or mono-halogenated derivatives.

The following table summarizes the types of photophysical data that can be obtained for imidazo[1,2-a]pyridine derivatives through computational and experimental analysis.

Compound Class/DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Notes
General Imidazo[1,2-a]pyridinesNot specifiedBlue light region0.22 - 0.61Fluorescence is due to the π-conjugated bicyclic structure. ijrpr.com
Pyridylimidazo[1,5-a]pyridine Salt (1q)~350~4800.22Data for a related, quaternized scaffold in DCM solution. tum.de
Phenylimidazo[1,5-a]pyridine (2)~380~4800.38Data for a related scaffold in DCM solution. researchgate.net
Pyridylimidazo[1,5-a]pyridine (3)~320~4600.36Data for a related scaffold in DCM solution. researchgate.net

Structure Activity Relationship Sar Studies of Halogenated Imidazo 1,2 a Pyridine Derivatives

Impact of Halogenation at Position 3 on Biological Activities

Halogenation at the 3-position of the imidazo[1,2-a]pyridine (B132010) nucleus is a crucial modification that has been shown to impact a variety of biological activities. The introduction of a halogen, such as bromine or chlorine, at this position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the exploration of a wider chemical space. researchgate.net Beyond its role as a synthetic intermediate, the nature of the halogen at position 3 can directly influence the biological profile of the molecule.

Role of Chlorine and Bromine Substituents at Positions 3 and 7

The specific placement of chlorine and bromine at positions 3 and 7 of the imidazo[1,2-a]pyridine scaffold has been explored in the quest for potent therapeutic agents. The combination of these two halogens can have a synergistic or an antagonistic effect on the biological activity, depending on the specific therapeutic target.

In the field of antitubercular agents, a study on imidazo[1,2-a]pyridine-3-carboxamides revealed the nuanced effect of a chloro group at the 7-position. The substitution of a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity against Mycobacterium tuberculosis. nih.gov This suggests that for this particular biological target, a chloro substituent at the 7-position is detrimental to the compound's efficacy.

The following table presents data on the antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives with different substituents at the 7-position.

CompoundSubstituent at Position 7MIC (μM) against M. tuberculosis
15-CH30.02
18-Cl0.004

Conversely, other studies have utilized 3-bromo-7-chloroimidazo[1,2-a]pyridine as a key intermediate in the synthesis of novel compounds, indicating the synthetic feasibility and perceived importance of this specific halogenation pattern for achieving desired biological activities. nih.gov

Influence of Substituent Electronic and Steric Effects on Imidazo[1,2-a]pyridine Core

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the electronic and steric properties of their substituents. The introduction of halogens, such as bromine and chlorine, imparts specific electronic and steric characteristics to the scaffold that can modulate its interaction with biological targets.

Halogens are electron-withdrawing groups, and their presence on the imidazo[1,2-a]pyridine ring can alter the electron distribution within the molecule. This can affect the pKa of the heterocycle, its ability to form hydrogen bonds, and its susceptibility to metabolic transformations. A quantitative structure-activity relationship (QSAR) study on a series of imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists found a significant correlation between the biological activity and the Global Topological Charge Indices (GTCI) of the compounds. researchgate.netnih.gov This indicates that charge transfer within the molecule is a controlling factor for its activity.

Steric effects also play a crucial role. The size of the halogen atom can influence the conformation of the molecule and its ability to fit into the binding pocket of a target protein. In some cases, bulky groups on the imidazo[1,2-a]pyridine ring have been associated with lower antiproliferative activity. researchgate.net Therefore, a balance between the electronic and steric properties of the substituents is often necessary to achieve optimal biological activity.

Correlation of Halogenation Patterns with Specific Biological Target Modulation

The specific pattern of halogenation on the imidazo[1,2-a]pyridine scaffold has been correlated with the modulation of various biological targets, leading to the development of selective inhibitors for a range of diseases.

For example, halogenated imidazo[1,2-a]pyridine derivatives have been investigated as anticancer agents targeting specific molecular pathways. Novel derivatives have been designed and synthesized as PI3Kα inhibitors, a key enzyme in cancer cell growth and survival. In the context of breast cancer, novel imidazo[1,2-a]pyridine compounds have demonstrated anticancer effects against HCC1937 breast cancer cells. nih.gov Furthermore, a series of novel imidazo[1,2-a]pyridine derivatives were identified as potent Nek2 inhibitors with in vitro and in vivo antitumor activities. nih.gov

In the field of neurodegenerative diseases, a series of 6-halo-imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. nih.gov The presence and nature of the halogen at the 6-position were found to be critical for high binding affinity to amyloid aggregates.

The following table summarizes the correlation between halogenation patterns on the imidazo[1,2-a]pyridine scaffold and the modulation of specific biological targets.

Halogenation PatternBiological Target/ActivityTherapeutic Area
3-Bromo, 7-ChloroAntitubercularInfectious Diseases
6-Iodo/BromoBeta-amyloid plaquesNeurodegenerative Diseases
Various halogenationsPI3Kα, Nek2Oncology

Rational Design Principles for Halogenated Imidazo[1,2-a]pyridine Scaffolds

The rational design of halogenated imidazo[1,2-a]pyridine scaffolds as therapeutic agents involves a multi-faceted approach that considers the specific biological target, the desired pharmacological profile, and the synthetic accessibility of the designed molecules. Several key principles have emerged from the extensive research in this area.

One fundamental principle is the use of halogens as bioisosteres for other functional groups. For instance, a halogen can replace a methyl group to probe the steric and electronic requirements of a binding pocket. This was exemplified in the antitubercular imidazo[1,2-a]pyridines where a 7-chloro group was compared to a 7-methyl group. nih.gov

Structure-based drug design is another powerful approach. When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict the binding mode of halogenated imidazo[1,2-a]pyridine derivatives and guide the design of new compounds with improved affinity and selectivity. researchgate.netnih.gov

Furthermore, the concept of "drug prejudice" scaffolds suggests that certain core structures, like imidazo[1,2-a]pyridine, have a proven track record of biological activity, making them attractive starting points for new drug discovery campaigns. rsc.orgrsc.org The strategic introduction of halogens onto this privileged scaffold allows for the fine-tuning of its properties to achieve the desired therapeutic effect. The development of a pharmacophore for ERβ-selective ligands based on a heterocyclic core with a halogen substituent is a prime example of such a rational design strategy. researchgate.net

Mechanistic Insights into the Biological Activities of Halogenated Imidazo 1,2 a Pyridine Derivatives

Antimicrobial Activity Mechanisms of Action

The antimicrobial potential of the imidazo[1,2-a]pyridine (B132010) scaffold has been a subject of considerable research interest. However, detailed mechanistic studies are often specific to individual derivatives.

Antibacterial Efficacy and Targets

Specific data regarding the broad-spectrum antibacterial efficacy and distinct molecular targets of 3-Bromo-7-chloroimidazo[1,2-a]pyridine are not extensively detailed in the currently available scientific literature. While the broader class of imidazo[1,2-a]pyridines has been evaluated against various bacterial strains, specific minimum inhibitory concentration (MIC) values and mechanistic pathways for this particular halogenated derivative have not been reported.

Antifungal Efficacy and Targets

There is a lack of specific information in the reviewed literature concerning the antifungal efficacy and molecular targets of this compound. Studies on the mycology-related activities of the imidazo[1,2-a]pyridine class have been conducted, but specific data for this compound, such as its activity against common fungal pathogens or its mechanism of fungal inhibition, remain undocumented.

Antimycobacterial Mechanisms

This compound has been specifically identified as possessing antitubercular activity. The broader class of imidazo[1,2-a]pyridine derivatives is recognized for its potential against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. Research on related compounds suggests that the mechanism of action involves the interference with essential biochemical pathways necessary for the survival and replication of Mtb.

The presence of halogen substituents on the imidazo[1,2-a]pyridine core is considered significant for its biological activity. Specifically, chloro and trifluoromethyl groups are linked to enhanced antimycobacterial effects. This enhancement is hypothesized to be due to increased membrane permeability of the mycobacterial cell wall or improved binding to specific molecular targets within the bacterium. While the precise target is not confirmed for this specific compound, the general class has shown inhibitory concentrations (MIC) against Mtb strains ranging from 0.03 to 5.0 μM.

Antiviral Activity Mechanisms

Specific studies detailing the antiviral activity and mechanistic pathways of this compound are not present in the available scientific literature. While the imidazo[1,2-a]pyridine scaffold has been explored for potential antiviral applications, no data currently links this specific bromo-chloro derivative to the inhibition of any viral targets or replication cycles.

Anticancer Activity Mechanisms

The imidazo[1,2-a]pyridine class of compounds has been investigated for potential anticancer properties. Derivatives have been shown to inhibit the proliferation of various cancer cell lines, with some studies indicating that they may act by targeting specific kinases involved in tumor growth. However, specific mechanistic studies, cytotoxic profiles, or IC50 values for this compound against cancer cell lines have not been detailed in the reviewed literature. Research into related analogs has noted an ability to inhibit cancer cell growth without exhibiting significant cytotoxicity against certain non-cancerous cell lines.

Other Biological Activities from a Mechanistic Perspective

Beyond the noted antitubercular potential, there are no other specific biological activities or mechanistic studies documented for this compound in the available scientific literature. Research on the broader family of imidazo[1,2-a]pyridines has explored a wide range of pharmacological effects, but these have not been specifically attributed to this compound.

Summary of Reported Biological Activities

Biological ActivityReported for this compoundLevel of Detail Available
AntibacterialNo Specific DataGeneral activity known for the broader imidazo[1,2-a]pyridine class.
AntifungalNo Specific DataGeneral activity known for the broader imidazo[1,2-a]pyridine class.
AntimycobacterialYesIdentified as having antitubercular activity. Halogenation is linked to enhanced effects.
AntiviralNo Specific DataGeneral activity known for the broader imidazo[1,2-a]pyridine class.
AnticancerNo Specific DataPotential activity is inferred from studies on the broader imidazo[1,2-a]pyridine class.

Autotaxin Inhibition

Autotaxin (ATX) is a secreted enzyme that plays a critical role in producing the signaling lipid lysophosphatidic acid (LPA). nih.gov The ATX-LPA signaling pathway is implicated in various pathological processes, including cancer, fibrosis, and inflammation. nih.gov A series of imidazo[1,2-a]pyridine derivatives has been identified as potent inhibitors of ATX through high-throughput screening. nih.gov

Detailed mechanistic studies, including co-crystallography, have revealed a novel binding mode for these inhibitors. nih.govscispace.com Unlike many other ATX inhibitors that chelate the two zinc ions in the catalytic active site, the imidazo[1,2-a]pyridine compounds occupy the enzyme's hydrophobic pocket and channel without directly interacting with these metal ions. nih.govscispace.com

The crystal structure of ATX in complex with an inhibitor from this series shows that the core imidazo[1,2-a]pyridine structure is positioned centrally within a T-shaped groove of the catalytic domain. acs.org This orientation allows the substituents on the heterocyclic core to extend into three distinct pockets:

The substituent at position 2 points towards the catalytic pocket.

The substituent at position 3 occupies the hydrophobic pocket, which normally accommodates the lipid tail of the natural substrate, lysophosphatidylcholine (B164491) (LPC).

The substituent at position 6 extends into a hydrophobic channel, believed to be involved in product egress. acs.org

This unique, non-catalytic site binding mechanism confers a distinct structure-activity relationship (SAR). The SAR confirms that while a broad range of substituents is tolerated at position 6, even minor structural changes to the substituent at position 3, which occupies the deep hydrophobic pocket, have a significant impact on the inhibitor's potency. acs.org This mode of inhibition is classified as a Type IV inhibitor binding mode. acs.org

Table 1: Mechanistic Details of Autotaxin Inhibition by Imidazo[1,2-a]pyridine Derivatives

Feature Description Reference
Target Enzyme Autotaxin (ATX), a lysophospholipase D nih.gov
Binding Site Occupies the hydrophobic pocket and channel of the catalytic domain. scispace.comacs.org
Inhibition Type Type IV; does not interact with the catalytic zinc ions. nih.govacs.org
Key Interaction The imidazo[1,2-a]pyridine core acts as a central scaffold, orienting substituents into the enzyme's T-shaped groove. acs.org

| SAR Driver | Substituents at position 3, which bind within the hydrophobic pocket, are critical for potency. | acs.org |

ATP Synthase Inhibition

ATP synthase is a fundamental enzyme responsible for producing the majority of cellular ATP, the universal energy currency. patsnap.com It functions as a molecular motor composed of two main subunits: the membrane-embedded F₀ portion, which acts as a proton channel, and the catalytic F₁ portion, which synthesizes ATP. wikipedia.org Due to its central role in cellular bioenergetics, ATP synthase is an attractive target for therapeutic intervention, particularly in infectious diseases. patsnap.com

Research has identified specific series of imidazo[1,2-a]pyridine derivatives, namely imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA), as potent inhibitors of mycobacterial ATP synthesis. researchgate.net While the precise binding site for the 3-bromo-7-chloro derivative is not specified, mechanistic studies on related compounds provide valuable insights. For the SQA class of inhibitors, characterization of spontaneous resistant mutants in mycobacteria unambiguously identified ATP synthase as the molecular target. researchgate.net Notably, these compounds did not show cross-resistance with bedaquiline, a known ATP synthase inhibitor, suggesting they bind to a different site on the enzyme complex. researchgate.net

Inhibitors of ATP synthase can act through various mechanisms:

Targeting the F₀ subunit: Compounds like oligomycin (B223565) bind to the c-subunit of the F₀ rotor, physically blocking the flow of protons and thereby halting the rotation that drives ATP synthesis. patsnap.comnih.gov

Targeting the F₁ subunit: Other inhibitors, such as aurovertin (B1171891) B, bind to the catalytic β-subunit of the F₁ portion, directly interfering with the conformational changes required for ATP production. patsnap.comnih.gov

The discovery of imidazo[1,2-a]pyridines as mycobacterial ATP synthesis inhibitors highlights their potential to disrupt the energy metabolism of pathogens, offering a promising avenue for developing new anti-infective agents. researchgate.net

Table 2: General Mechanisms of ATP Synthase Inhibition

Inhibitor Class Target Subunit Mechanism of Action Reference
Polyketides (e.g., Oligomycin) F₀ (c-subunit) Blocks the proton channel, preventing rotor rotation. patsnap.comnih.gov
Diarylethers (e.g., Bedaquiline) F₀ (c-subunit) Binds to the c-subunit, disrupting the proton motive force. nih.gov
Polyketides (e.g., Aurovertin) F₁ (β-subunit) Inhibits the catalytic activity required for ATP synthesis. patsnap.comnih.gov
Peptides (e.g., IF₁) F₁ Binds to the central cavity of F₁, inhibiting ATP hydrolysis. asm.org

| Imidazo[1,2-a]pyridines (SQA series) | ATP Synthase | Binds to a site distinct from bedaquiline, inhibiting ATP synthesis. | researchgate.net |

Modulation of Central Nervous System Targets

The imidazo[1,2-a]pyridine scaffold is the foundation for several well-known drugs that act on the central nervous system (CNS), including zolpidem and alpidem. researchgate.net These compounds primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. nih.gov

The mechanism of action for many CNS-active imidazo[1,2-a]pyridines involves acting as positive allosteric modulators (PAMs) at the GABA-A receptor. nih.gov GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow chloride ions to flow into the neuron, causing hyperpolarization and reducing neuronal excitability. Imidazo[1,2-a]pyridine PAMs bind to a specific site on the receptor, distinct from the GABA binding site, often referred to as the benzodiazepine (B76468) (BZ) site. medchemexpress.com This binding event does not open the channel directly but enhances the effect of GABA, leading to a greater influx of chloride ions and a more profound inhibitory signal. nih.gov

Studies on novel series of fluorinated imidazo[1,2-a]-pyridines have confirmed their role as selective PAMs of α1-subunit-containing GABA-A receptors, which is associated with sedative effects. nih.gov Other derivatives have shown selectivity for α2/α3-containing receptors, which are linked to anxiolytic effects with minimal sedation. medchemexpress.com

Furthermore, some 2-phenyl-imidazo[1,2-a]pyridine derivatives have been shown to be potent and selective ligands for peripheral benzodiazepine receptors (PBRs), now known as the translocator protein (TSPO). nih.gov By binding to PBRs, these compounds can stimulate neurosteroidogenesis, leading to an increased production of neuroactive steroids like allopregnanolone. These neurosteroids are themselves potent PAMs of the GABA-A receptor, providing an indirect mechanism for modulating CNS activity. nih.gov

Table 3: Modulation of CNS Targets by Imidazo[1,2-a]pyridine Derivatives

Target Mechanism of Action Resulting Effect Reference
GABA-A Receptor (BZ site) Positive Allosteric Modulation (PAM) Enhancement of GABA-induced chloride ion influx. nih.govmedchemexpress.com
Peripheral Benzodiazepine Receptor (PBR/TSPO) Ligand Binding Stimulation of neurosteroid synthesis; neurosteroids then act as PAMs at GABA-A receptors. nih.gov

| Beta-Amyloid Plaques | High-affinity binding | Potential for in-vivo imaging of amyloid plaques in Alzheimer's disease. | nih.gov |

Emerging Research Directions and Future Perspectives for 3 Bromo 7 Chloroimidazo 1,2 a Pyridine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds. For derivatives of 3-Bromo-7-chloroimidazo[1,2-a]pyridine, AI algorithms can analyze vast datasets of existing imidazo[1,2-a]pyridine (B132010) structures and their associated biological activities to identify novel structure-activity relationships (SAR). nih.gov

Key Applications:

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic profiles of virtual compounds based on their molecular structure. This allows for the in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a target biological profile, it can generate novel derivatives with potentially enhanced efficacy and selectivity.

Synthesis Prediction: AI tools can assist chemists by predicting optimal synthetic routes. These algorithms can suggest reaction conditions, catalysts, and reagents, and even predict potential side products, thereby streamlining the synthetic process for complex halogenated heterocycles.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are becoming invaluable tools for chemists. For the synthesis and derivatization of this compound, these techniques can provide real-time data on the formation of intermediates, products, and byproducts.

Relevant Techniques:

Process Analytical Technology (PAT): Techniques like ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and real-time Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels.

Kinetic Analysis: By monitoring the concentration of reactants and products over time, detailed kinetic profiles can be established. This information is vital for understanding the reaction mechanism and identifying rate-limiting steps, leading to more efficient and higher-yielding syntheses. For instance, in the halogenation of the imidazo[1,2-a]pyridine core, in situ monitoring could help control the regioselectivity and prevent over-halogenation.

Exploration of Novel Biological Targets for Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Derivatives have shown activities including anticancer, antiviral, anti-inflammatory, and kinase inhibition. nih.govresearchgate.netrsc.orgnih.govnih.gov The introduction of halogen atoms, like bromine and chlorine in this compound, can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, and introduce the potential for halogen bonding, thereby modulating its biological activity and target profile.

Future research will focus on screening this compound and its derivatives against a broader array of biological targets. High-throughput screening (HTS) campaigns against diverse enzyme and receptor panels could uncover entirely new therapeutic applications. For example, recent studies have identified imidazo[1,2-a]pyridine derivatives as covalent inhibitors for challenging cancer targets like KRAS G12C and as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). researchgate.netrsc.orgnih.gov Exploring the potential of this compound to interact with novel classes of proteins, such as those involved in protein-protein interactions or epigenetic regulation, represents a promising avenue for future investigation.

Development of Sustainable Synthetic Routes for Halogenated Imidazo[1,2-a]pyridines

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in the pharmaceutical industry. For halogenated imidazo[1,2-a]pyridines, future research will emphasize the creation of more sustainable and environmentally friendly synthetic routes. organic-chemistry.org

Key Areas of Development:

Photocatalysis: Visible-light-mediated reactions offer a green alternative to traditional methods, often proceeding at room temperature and reducing the need for harsh reagents. mdpi.com The C-H functionalization of the imidazo[1,2-a]pyridine core using photoredox catalysis is an active area of research that could be applied to the synthesis and derivatization of halogenated analogs. mdpi.com

Transition-Metal-Free Reactions: While transition metals are powerful catalysts, they can be costly and toxic. Developing transition-metal-free halogenation and cross-coupling reactions is a key goal. rsc.orgresearchgate.net For example, methods using sodium chlorite (B76162) or bromite (B1237846) as the halogen source provide a more environmentally benign pathway to 3-chloro or 3-bromo-imidazo[1,2-a]pyridines. rsc.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to easily scale up reactions. Applying flow chemistry to the synthesis of this compound could lead to more efficient, controlled, and safer manufacturing processes.

Computational-Experimental Synergy in Halogenated Heterocycle Research

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. rsc.orgrsc.org This integrated approach is particularly valuable for studying complex molecules like halogenated heterocycles.

Integrated Approaches:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states, providing insights that are difficult to obtain experimentally. nih.govnih.gov This can help explain the regioselectivity of halogenation or the energetics of different synthetic routes.

Understanding Non-covalent Interactions: Computational methods are essential for studying the role of specific intermolecular forces, such as the halogen bonds that can be formed by the bromine and chlorine atoms of this compound. nih.govmdpi.com Molecular docking simulations can predict how these interactions influence the binding of the molecule to its biological target, guiding the design of more potent and selective inhibitors. nih.gov

Structure-Property Relationships: By combining experimental data from techniques like X-ray crystallography with computational analyses, researchers can build a comprehensive understanding of how the three-dimensional structure of these compounds relates to their physical and biological properties. nih.gov

This synergistic approach, where computational predictions guide experimental design and experimental results validate and refine computational models, will accelerate the research and development of this compound and related compounds. rsc.orgrsc.org

Q & A

What synthetic methodologies are most effective for preparing 3-Bromo-7-chloroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

Advanced Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions or sequential functionalization. For 3-Bromo-7-chloro derivatives, iodine-catalyzed cyclization (as described for related imidazo[1,2-a]pyridines) can be adapted by using 2-aminopyridine precursors with bromo and chloro substituents . Copper-catalyzed three-component coupling (TCC) reactions—employing 2-aminopyridines, aldehydes, and alkynes—offer a modular approach to introduce substituents at specific positions, with yields >90% under optimized conditions (e.g., CuI catalyst, DMF solvent, 80°C) . Key considerations include:

  • Substituent compatibility : Halogenated precursors may require inert atmospheres to prevent dehalogenation.
  • Purification : Chromatography or recrystallization (e.g., using EtOAc/hexane) is critical due to byproduct formation in multicomponent reactions.

How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Basic Answer:
A combination of 1H/13C NMR , FT-IR , and HRMS is essential:

  • 1H NMR : Aromatic protons in imidazo[1,2-a]pyridines resonate between δ 7.0–9.0 ppm, with splitting patterns indicating substituent positions (e.g., para-substituted nitro groups cause distinct deshielding) .
  • 13C NMR : Carbonyl or cyano groups (if present) appear at δ 160–180 ppm, while halogenated carbons show characteristic shifts (e.g., C-Br at δ 95–110 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error to validate stoichiometry .

What biological activities are associated with the imidazo[1,2-a]pyridine scaffold, and how does 3-Bromo-7-chloro substitution modulate these effects?

Advanced Answer:
The scaffold exhibits anticancer , anti-inflammatory , and CNS activity (e.g., zolpidem analogs) . For 3-Bromo-7-chloro derivatives:

  • Anticancer activity : Substituents at the 3rd and 7th positions enhance cytotoxicity. For example, 3-bromo-7-chloro analogs show IC50 values of 11–13 mM against HepG2 and MCF-7 cells, attributed to halogen-induced electrostatic interactions with cell membranes .
  • Anti-inflammatory effects : The 7-chloro group may stabilize π-stacking with protein targets (e.g., COX-2), as seen in related derivatives .

Table 1 : Representative IC50 values for imidazo[1,2-a]pyridine derivatives

CompoundHepG2 (IC50, mM)MCF-7 (IC50, mM)Vero (IC50, mM)
12b (3-Bromo-7-Cl analog)131191
12i (electron-donating)1514>100

How do electronic and steric effects of substituents at the 3rd and 7th positions impact biological activity?

Advanced Answer:

  • Electron-withdrawing groups (EWGs) : Bromo (3rd) and chloro (7th) substituents enhance cytotoxicity by increasing electrophilicity, facilitating DNA intercalation or kinase inhibition . However, steric hindrance from bulky groups (e.g., tert-butyl) at the 3rd position can reduce binding affinity.
  • Electron-donating groups (EDGs) : Methoxy or amine groups at the 7th position improve solubility but may lower activity (e.g., IC50 increases from 11 mM to >50 mM) .

Methodological Tip : Use density functional theory (DFT) to model substituent effects on charge distribution and predict binding modes .

What catalytic strategies improve regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?

Advanced Answer:

  • Transition-metal catalysis : Cu(I)-catalyzed Ullmann couplings enable selective introduction of aryl/alkynyl groups at the 3rd position .
  • Photoredox catalysis : Visible-light-mediated C-H activation can functionalize the 7th position without protecting groups .
  • Key optimization parameters : Solvent polarity (e.g., DMF vs. THF) and ligand choice (e.g., phenanthroline for Cu systems) critically affect regioselectivity .

How do crystallographic studies inform the design of this compound derivatives?

Basic Answer:
Single-crystal X-ray diffraction reveals:

  • Intermolecular interactions : Halogens participate in C–H⋯Br/Cl hydrogen bonds, stabilizing crystal packing .
  • π-Stacking : The planar imidazo[1,2-a]pyridine core stacks with aromatic residues in target proteins, a feature enhanced by bromo/chloro substituents .

Application : Use crystallography to validate docking simulations and refine pharmacophore models .

What analytical methods are recommended for quantifying this compound in biological matrices?

Advanced Answer:

  • HPLC-MS/MS : Employ a C18 column (3.5 µm, 2.1 × 50 mm) with gradient elution (0.1% formic acid in H2O/MeCN). LOQ: 0.1 ng/mL .
  • NMR-based quantification : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification in cell lysates .

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-chloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-chloroimidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.